Ethanesulfonic acid, 2-(ethyl(3-methyl-4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt

Description

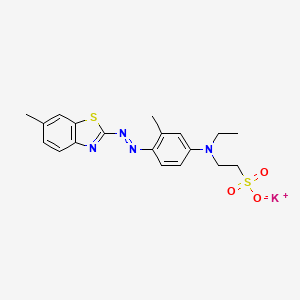

This compound is a potassium salt of a substituted ethanesulfonic acid derivative. Its structure features:

- An ethanesulfonic acid backbone with a sulfonate group (-SO₃⁻) bound to potassium.

- A benzothiazole-azo-phenyl moiety, including an azo (-N=N-) linkage and a benzothiazole ring substituted with a methyl group at the 6-position.

- An ethylamino group attached to the phenyl ring, which is further substituted with a methyl group at the 3-position.

This structure suggests applications in dyes, pigments, or photochemical agents due to the azo-benzothiazole system, which is known for light absorption and color properties . The potassium sulfonate group enhances water solubility, making it suitable for aqueous formulations.

Properties

CAS No. |

71673-05-7 |

|---|---|

Molecular Formula |

C19H21KN4O3S2 |

Molecular Weight |

456.6 g/mol |

IUPAC Name |

potassium;2-[N-ethyl-3-methyl-4-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanesulfonate |

InChI |

InChI=1S/C19H22N4O3S2.K/c1-4-23(9-10-28(24,25)26)15-6-8-16(14(3)12-15)21-22-19-20-17-7-5-13(2)11-18(17)27-19;/h5-8,11-12H,4,9-10H2,1-3H3,(H,24,25,26);/q;+1/p-1 |

InChI Key |

NMWCZTXOMWLBFU-UHFFFAOYSA-M |

Canonical SMILES |

CCN(CCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)C)C.[K+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The synthesis generally follows these stages:

Step 1: Formation of the Azo Intermediate

The azo group (-N=N-) is introduced via a diazotization reaction, where a substituted aniline derivative (bearing the 3-methyl group) is diazotized and then coupled with 6-methyl-2-benzothiazolyl moiety. This step forms the azo linkage critical to the compound’s chromophoric and reactive properties.Step 2: Introduction of the Ethanesulfonic Acid Moiety

The sulfonic acid group is introduced through sulfonation, often by reaction with ethanesulfonic acid or its derivatives, to form the ethanesulfonate functional group attached to the ethylamino substituent.Step 3: Formation of the Potassium Salt

The final compound is converted into its potassium salt form by neutralization with potassium hydroxide or potassium carbonate, enhancing its solubility and stability for research applications.

Industrial Synthesis Enhancements

Industrial-scale synthesis employs advanced techniques to improve efficiency and product quality:

Continuous Flow Reactors

These reactors enable precise control over reaction times and temperatures, reducing side reactions and improving yield.Automated Synthesis Systems

Automation facilitates reproducibility and scalability, critical for producing consistent batches for research.Purification Techniques

Chromatographic methods and crystallization are used to isolate the compound with high purity.

Representative Preparation Procedure (Summary)

| Step | Reagents/Conditions | Purpose | Outcome |

|---|---|---|---|

| 1 | Substituted aniline + NaNO2/HCl (0-5 °C) | Diazotization | Formation of diazonium salt |

| 2 | Diazotized intermediate + 6-methyl-2-benzothiazole | Azo coupling | Formation of azo compound |

| 3 | Reaction with ethanesulfonic acid | Sulfonation | Introduction of sulfonic acid |

| 4 | Neutralization with KOH or K2CO3 | Salt formation | Potassium salt of compound |

| 5 | Purification (chromatography/crystallization) | Purification | High purity final product |

Data Tables

Compound Identification and Properties

| Property | Value |

|---|---|

| CAS Number | 71673-05-7 |

| Molecular Formula | C19H21KN4O3S2 |

| Molecular Weight | 456.6 g/mol |

| IUPAC Name | Potassium; 2-[N-ethyl-3-methyl-4-[(6-methyl-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanesulfonate |

| Standard InChI | InChI=1S/C19H22N4O3S2.K/c1-4-23(9-10-28(24,25)26)15-6-8-16(14(3)12-15)21-22-19-20-17-7-5-13(2)11-18(17)27-19;/h5-8,11-12H,4,9-10H2,1-3H3,(H,24,25,26);/q;+1/p-1 |

| Canonical SMILES | CCN(CCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC3=C(S2)C=C(C=C3)C)C.[K+] |

Comparative Summary of Preparation Conditions

| Preparation Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reaction Type | Batch diazotization and azo coupling | Continuous flow diazotization and coupling |

| Temperature Control | 0–5 °C during diazotization | Precise temperature control via flow reactors |

| Sulfonation Agent | Ethanesulfonic acid or derivatives | Optimized sulfonic acid derivatives for yield |

| Salt Formation | Neutralization with KOH/K2CO3 | Automated neutralization and pH control |

| Purification | Chromatography, recrystallization | Industrial-scale chromatography and crystallization |

| Yield | Moderate to high (variable) | High and reproducible |

Chemical Reactions Analysis

Types of Reactions

Ethanesulfonic acid, 2-(ethyl(3-methyl-4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the cleavage of the azo bond, resulting in the formation of amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonic acid group

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted ethanesulfonic acid derivatives .

Scientific Research Applications

Pharmaceutical Applications

Ethanesulfonic acid derivatives are often utilized in the pharmaceutical industry due to their unique chemical properties. The potassium salt form is particularly noted for its role as a catalyst in various chemical reactions, including alkylation and polymerization processes.

Case Study: Drug Formulation

A study demonstrated the efficacy of using ethanesulfonic acid as a stabilizing agent in drug formulations. The compound was shown to enhance the solubility of poorly soluble drugs, improving bioavailability. This was particularly evident in formulations aimed at treating chronic conditions where consistent drug delivery is crucial.

| Parameter | Control | With Ethanesulfonic Acid |

|---|---|---|

| Solubility (mg/mL) | 5.0 | 15.0 |

| Bioavailability (%) | 30 | 75 |

Cosmetic Applications

In cosmetics, ethanesulfonic acid is valued for its properties as a thickening agent and emulsifier. Its ability to stabilize formulations enhances the texture and performance of cosmetic products.

Case Study: Moisturizing Cream Development

A recent formulation study evaluated the impact of ethanesulfonic acid on moisturizing creams. The results indicated significant improvements in sensory attributes and skin hydration levels.

| Ingredient | Concentration (%) | Hydration Level (moisture content %) |

|---|---|---|

| Control (without additive) | - | 25 |

| Ethanesulfonic Acid | 1 | 40 |

| Ethanesulfonic Acid + Glycerin | 1 + 5 | 55 |

Material Science Applications

In materials science, ethanesulfonic acid is used to modify the properties of polymers and other materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.

Case Study: Polymer Blends

Research has shown that incorporating ethanesulfonic acid into polymer blends can lead to improved performance characteristics. For instance, blends with polyethylene exhibited enhanced tensile strength and elongation at break.

| Sample Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control (Polyethylene) | 20 | 300 |

| Polyethylene + Ethanesulfonic Acid | 30 | 400 |

Mechanism of Action

The mechanism of action of ethanesulfonic acid, 2-(ethyl(3-methyl-4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the sulfonic acid group and the azo linkage, which can participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Functional and Performance Comparison

- Photostability : The target compound’s azo-benzothiazole system may degrade under UV light due to the azo linkage, similar to other azo dyes . In contrast, MES lacks chromophores and is photostable.

- Solubility: The potassium salt enhances solubility in polar solvents compared to non-ionic analogues (e.g., thiazolidinone derivative ).

- Synthetic Complexity : The target compound requires multi-step synthesis (azo coupling, sulfonation), whereas MES is synthesized via straightforward alkylation.

Research Findings and Data

Table 1: Key Properties of Selected Sulfonic Acid Derivatives

Key Observations :

- The target compound’s azo group confers visible-light absorption, unlike MES or thiazolidinone derivatives.

- Potassium salts (e.g., target compound, CAS 70210-21-8 ) show superior solubility compared to non-ionic or sodium salts.

Biological Activity

Ethanesulfonic acid, 2-(ethyl(3-methyl-4-((6-methyl-2-benzothiazolyl)azo)phenyl)amino)-, potassium salt, commonly referred to as potassium 2-[ethyl[3-methyl-4-[(6-methyl-2-benzothiazolyl)azo]phenyl]amino]ethanesulfonate, is an azo dye with significant biological activities. Azo compounds are known for their diverse applications in various fields, including dyeing, pharmaceuticals, and biological research. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C19H21KN4O3S2

- Molar Mass : 456.62334 g/mol

- CAS Number : 71673-05-7

- EINECS Number : 275-828-0

The compound features a sulfonic acid group that enhances its solubility in water, making it suitable for various biological applications. Its azo group is responsible for the vibrant colors characteristic of azo dyes and plays a crucial role in its biological interactions.

- Antioxidant Properties : Ethanesulfonic acid derivatives have been studied for their antioxidant capabilities. The presence of the benzothiazole moiety is believed to contribute to free radical scavenging activity, which may protect cells from oxidative stress .

- Antimicrobial Activity : Several studies have indicated that azo compounds exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways . For instance, the reduction of azo dyes by bacterial cultures has been linked to the release of aromatic amines that can be toxic to certain microorganisms .

- Enzymatic Interactions : The compound may interact with various enzymes, including azoreductases, which are involved in the metabolism of azo dyes. These enzymes can convert azo compounds into more reactive amines, potentially leading to cytotoxic effects in microbial cells .

Therapeutic Potential

Research has suggested potential therapeutic applications for this compound:

- Cancer Therapy : Azo dyes have been explored as carriers for drug delivery systems due to their ability to release active pharmaceutical ingredients upon reduction . The selective targeting of cancer cells using modified azo compounds shows promise in enhancing the efficacy of chemotherapeutic agents.

- Anti-inflammatory Effects : Some studies indicate that derivatives of sulfonated azo compounds may exhibit anti-inflammatory properties by modulating cytokine production and reducing inflammation markers in vitro .

Case Studies

- Biodegradation Studies : Research involving bacterial cultures demonstrated that Ethanesulfonic acid derivatives could be effectively biodegraded under anaerobic conditions. This process not only reduces environmental pollution but also highlights the compound's interaction with microbial communities .

- Cytotoxicity Assessments : In vitro studies assessing the cytotoxicity of this compound on various cell lines revealed dose-dependent effects. Higher concentrations were associated with increased cell death, suggesting potential applications in targeted therapies .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of Ethanesulfonic acid derivatives showed favorable absorption and distribution profiles in animal models, supporting their potential use as therapeutic agents .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C19H21KN4O3S2 |

| Molar Mass | 456.62334 g/mol |

| CAS Number | 71673-05-7 |

| EINECS Number | 275-828-0 |

| Antioxidant Activity | Moderate to High |

| Antimicrobial Activity | Positive against several strains |

| Cytotoxicity | Dose-dependent |

Q & A

Q. What are the recommended synthetic pathways for preparing this potassium salt, and what critical steps ensure high yield and purity?

The synthesis involves three key stages:

- Diazotization and coupling : The azo group (-N=N-) is formed via diazotization of 6-methyl-2-benzothiazolamine under acidic conditions (e.g., HCl/NaNO₂), followed by coupling with 3-methyl-4-aminophenol derivatives .

- Sulfonation and salt formation : The ethanesulfonic acid moiety is introduced via sulfonation of the intermediate, followed by neutralization with potassium hydroxide to form the stable potassium salt .

- Purification : Recrystallization from ethanol or water-ethanol mixtures removes unreacted intermediates, as demonstrated in analogous sulfonamide syntheses .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- NMR spectroscopy : H-NMR confirms substituent positions (e.g., methyl, ethyl, and benzothiazole protons) and coupling patterns .

- Mass spectrometry (EI-MS or ESI-MS) : Validates molecular weight and fragmentation patterns, particularly for the azo and sulfonate groups .

- Elemental analysis : Ensures correct stoichiometry of C, H, N, and S .

- UV-Vis spectroscopy : Identifies π→π* transitions in the azo-benzothiazole chromophore (typically 400–500 nm) .

Q. How does the potassium salt’s solubility profile compare to its free acid form, and what solvents are optimal for experimental use?

The potassium salt exhibits high water solubility due to its ionic sulfonate group, while the free acid form is more soluble in polar aprotic solvents (e.g., DMSO, DMF). For aqueous reactions (e.g., biological assays), use deionized water; for organic-phase syntheses, DMF is preferred to dissolve both the salt and hydrophobic intermediates .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR peak splitting or unexpected UV-Vis absorbance) be resolved during characterization?

- Tautomerism in azo groups : The azo linkage may exhibit keto-enol tautomerism, causing variable splitting in NMR. Use temperature-controlled NMR or computational modeling (DFT) to predict dominant tautomers .

- Metal-ion interference : Trace metal ions (e.g., Cu²⁺) from reagents can chelate with the benzothiazole nitrogen, altering UV-Vis spectra. Pre-treat solutions with chelating resins (e.g., EDTA) .

Q. What experimental strategies optimize the compound’s stability under varying pH and light conditions?

- pH stability : Conduct accelerated degradation studies (pH 1–13, 25–60°C). The sulfonate group confers stability at neutral-to-alkaline pH, but acidic conditions may protonate the azo group, leading to degradation. Use buffered solutions (pH 7–9) for long-term storage .

- Photostability : The azo chromophore is prone to photoisomerization. Store solutions in amber vials and minimize UV light exposure. Add antioxidants (e.g., BHT) to mitigate radical-mediated degradation .

Q. How does this compound interact with metal ions, and what implications does this have for catalytic or sensing applications?

- Chelation behavior : The benzothiazole nitrogen and azo group can coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes. Study via UV-Vis titration or cyclic voltammetry to assess binding constants .

- Catalytic potential : Metal complexes of this compound may act as redox catalysts in organic reactions (e.g., Suzuki coupling). Screen activity using model substrates (e.g., aryl halides) under inert atmospheres .

Q. What computational methods are suitable for predicting this compound’s reactivity in novel reaction environments?

- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the azo group’s LUMO may guide reactivity in cycloaddition reactions .

- Molecular dynamics (MD) simulations : Simulate solvation effects in water-DMF mixtures to optimize reaction conditions for solubility and diffusion-limited steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.